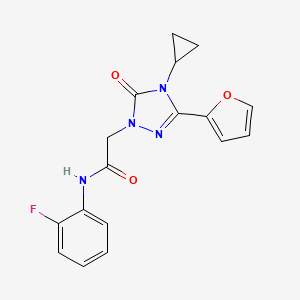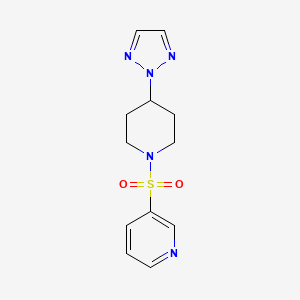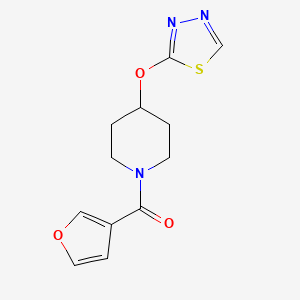
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
1,3,4-Thiadiazole derivatives have demonstrated significant antifungal activities . They are particularly effective against plant pathogens such as Phytophthora infestans , which causes late blight in potatoes and tomatoes . These compounds can serve as potential alternatives to traditional fungicides, which often lead to drug resistance and environmental issues.
Antibacterial Properties
These derivatives exhibit moderate to strong antibacterial activities against various bacterial strains, including Xanthomonas oryzae and Xanthomonas campestris , which are responsible for diseases in plants . The development of new antibacterial agents from thiadiazole derivatives could be crucial in combating bacterial resistance.
Anticancer Potential
Research has shown that 1,3,4-thiadiazole derivatives possess anticancer properties . They have been evaluated against different cancer cell lines, showing the ability to inhibit cell proliferation and induce apoptosis . This makes them promising candidates for further development into anticancer drugs.
Antimicrobial Efficacy
The broad spectrum of antimicrobial efficacy of thiadiazole derivatives makes them valuable in the pharmaceutical industry. They have been tested against organisms like E. coli and Candida albicans , with some compounds outperforming standard drugs in terms of antimicrobial activity .
DNA Interaction
1,3,4-Thiadiazole derivatives can interact with DNA, particularly with calf thymus-DNA (CT-DNA). This interaction is crucial for understanding the mechanism of action of these compounds and their potential use in gene therapy and molecular biology studies .
Antidiabetic Activity
Some derivatives have shown antidiabetic activity in vitro, inhibiting enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . These findings suggest the potential use of thiadiazole derivatives in managing diabetes.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial properties , suggesting that their targets might be bacterial or fungal cells.
Mode of Action
It can be inferred from related studies that 1,3,4-thiadiazole derivatives may disrupt processes related to dna replication, thereby inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Based on the antimicrobial properties of similar 1,3,4-thiadiazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of microbial cells.
Result of Action
Based on the antimicrobial properties of similar 1,3,4-thiadiazole derivatives , it can be inferred that this compound may lead to the death of microbial cells by disrupting their essential biochemical processes.
Eigenschaften
IUPAC Name |
furan-3-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-11(9-3-6-17-7-9)15-4-1-10(2-5-15)18-12-14-13-8-19-12/h3,6-8,10H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBYCSUXTMEVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

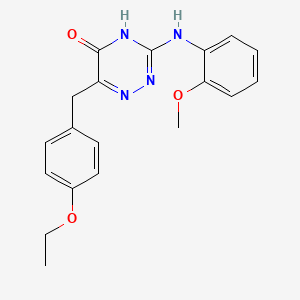

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2606173.png)


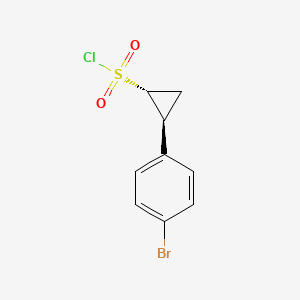
![N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2606183.png)
![N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2606185.png)
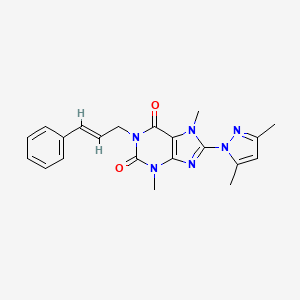
![3-(1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2606187.png)
![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2606188.png)
